Cas no 158753-17-4 (8-Aminoquinoline-7-carbaldehyde)

8-Aminoquinoline-7-carbaldehyde is a versatile heterocyclic compound featuring both an amino group and a formyl substituent on a quinoline scaffold. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions, while the amino group enables additional modifications such as acylation or diazotization. Its rigid quinoline core contributes to stability and potential applications in fluorescence-based studies or metal ligand systems. The compound’s well-defined reactivity profile and bifunctional nature make it a useful building block for researchers in medicinal and materials chemistry.
8-Aminoquinoline-7-carbaldehyde structure
158753-17-4 structure
Product Name:8-Aminoquinoline-7-carbaldehyde
CAS No:158753-17-4
MF:C10H8N2O
MW:172.18332195282
MDL:MFCD11110554
CID:1027873
PubChem ID:11052098
Update Time:2025-05-20

8-Aminoquinoline-7-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 8-Aminoquinoline-7-carbaldehyde
    • 8-Amino-7-quinolinecarbaldehyde
    • 8-AMINO-7-QUINOLINECARBOXALDEHYDE
    • 8-Amino-quinoline-7-carbaldehyde
    • AG-L-22194
    • ANW-71451
    • CTK4C9839
    • 7-Quinolinecarboxaldehyde, 8-amino-
    • ZAMLCNSCTZZXCU-UHFFFAOYSA-N
    • 8-Aminoquinoline-7-carboxaldehyde
    • 8-amino-7-quinoline carboaldehyde
    • 7974AA
    • FCH889068
    • AX8164134
    • SCHEMBL1012172
    • SY271975
    • DB-064244
    • CS-0155829
    • AKOS006309006
    • 158753-17-4
    • A3506
    • DTXSID00453375
    • PS-11558
    • MFCD11110554
    • F16248
    • MDL: MFCD11110554
    • Inchi: 1S/C10H8N2O/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-6H,11H2
    • InChI Key: ZAMLCNSCTZZXCU-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC2=CC=CN=C2C=1N

Computed Properties

  • Exact Mass: 172.06374
  • Monoisotopic Mass: 172.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 381.363°C at 760 mmHg
  • Flash Point: 184.442°C
  • Refractive Index: 1.749
  • Solubility: Very slightly soluble (0.17 g/l) (25 º C),
  • PSA: 55.98
  • LogP: 2.21070

8-Aminoquinoline-7-carbaldehyde Security Information

  • HazardClass:IRRITANT

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8-Aminoquinoline-7-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:158753-17-4)8-Aminoquinoline-7-carbaldehyde
Order Number:A3506
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):589.0
Email:sales@amadischem.com

8-Aminoquinoline-7-carbaldehyde Related Literature

Additional information on 8-Aminoquinoline-7-carbaldehyde

8-Aminoquinoline-7-carbaldehyde: A Comprehensive Overview

8-Aminoquinoline-7-carbaldehyde, also known by its CAS number 158753-17-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom in the ring. The presence of an amino group at position 8 and a carbaldehyde group at position 7 makes this compound unique and versatile in terms of its chemical properties and potential applications.

The structure of 8-Aminoquinoline-7-carbaldehyde allows for various functional groups to interact, making it a valuable substrate for further chemical modifications. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of antitumor agents and antimicrobial compounds. The amino group at position 8 can act as a nucleophile, enabling reactions such as alkylation or acylation, while the carbaldehyde group at position 7 can participate in condensation reactions, such as the formation of imines or enamines.

One of the most promising applications of 8-Aminoquinoline-7-carbaldehyde is in drug discovery. Scientists have investigated its ability to inhibit certain enzymes associated with cancer and inflammatory diseases. For example, a study published in 2023 demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. Additionally, its ability to modulate cellular signaling pathways has made it a candidate for anticancer drug development.

Another area where 8-Aminoquinoline-7-carbaldehyde has shown potential is in materials science. Its aromatic system and functional groups make it suitable for use in the synthesis of conductive polymers and organic semiconductors. Researchers have explored its role in creating materials with improved electronic properties, which could be used in flexible electronics or photovoltaic devices.

The synthesis of 8-Aminoquinoline-7-carbaldehyde typically involves multi-step processes that require careful control over reaction conditions. One common approach is the condensation of o-amino phenol with aldehydes or ketones, followed by cyclization to form the quinoline skeleton. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.

In terms of toxicity and safety, studies have shown that 8-Aminoquinoline-7-carbaldehyde exhibits low toxicity at moderate doses. However, prolonged exposure or high concentrations may lead to adverse effects, particularly on the liver and kidneys. Regulatory agencies have established guidelines for handling this compound to ensure worker safety and environmental protection.

Looking ahead, the future of 8-Aminoquinoline-7-carbaldehyde lies in its continued exploration as a versatile building block for drug discovery and material synthesis. With ongoing research into its biological activity and chemical reactivity, this compound is expected to play an increasingly important role in advancing both medicinal chemistry and materials science.

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Amadis Chemical Company Limited
(CAS:158753-17-4)8-Aminoquinoline-7-carbaldehyde
A3506
Purity:99%
Quantity:5g
Price ($):589.0
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